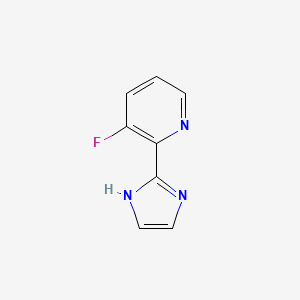

3-Fluoro-2-(1H-imidazol-2-yl)pyridine

Overview

Description

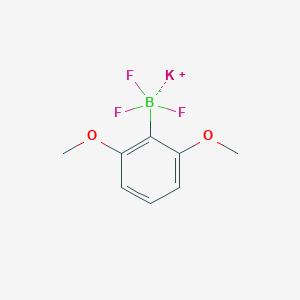

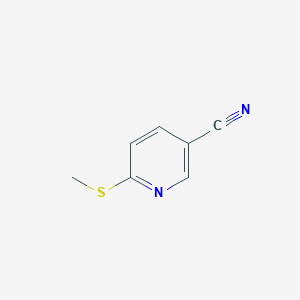

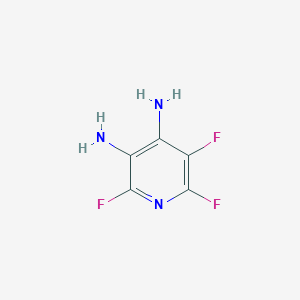

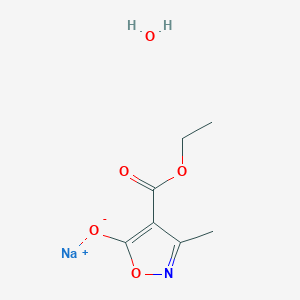

“3-Fluoro-2-(1H-imidazol-2-yl)pyridine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-(1H-imidazol-2-yl)pyridine” includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications

1. Synthesis and Fluorination

- Regioselective Fluorination : The compound has been used in the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, employing Selectfluor as a fluorinating reagent in aqueous conditions. This process, mainly yielding monofluorinated products, highlights its potential in electrophilic fluorination processes (Liu et al., 2015).

2. Biochemical Research

- Inhibitors of TGF-beta Receptor 1 : A derivative of this compound, 4-(5-fluoro-6-methyl-pyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-ylamine, has been identified as a potent and selective inhibitor of TGF-betaR1, suggesting its relevance in biochemical pathways related to TGF-beta-induced responses (Bonafoux et al., 2009).

3. Photophysical Applications

- Fluorescence Switching : Imidazo[1,5-a]pyridinium ions, closely related to 3-Fluoro-2-(1H-imidazol-2-yl)pyridine, have shown properties like high emissivity and water solubility, and are used in fluorescence applications. The modifications in their structure significantly impact their emission properties, highlighting their utility in pH-sensor development and fluorescence turn-on or ratiometric response to pH changes (Hutt et al., 2012).

4. Organic Electronics

- Organic Light-Emitting Diodes (OLEDs) : The compound's derivatives have been utilized in the synthesis of blue phosphorescent iridium(III) complexes, crucial for developing high-performance organic light-emitting diodes. These derivatives exhibit excellent solubility, robust chemical stability, and bright emissions, making them significant for OLED technology (Tao et al., 2017).

5. Chemical Sensing

- Fluorescent Probes for Membrane Dynamics : Imidazo[1,5-a]pyridine-based fluorophores, which include 3-Fluoro-2-(1H-imidazol-2-yl)pyridine derivatives, have been used to develop cell membrane probes. These probes assist in studying membrane dynamics, hydration, and fluidity, crucial for monitoring cellular health and biochemical pathways (Renno et al., 2022).

properties

IUPAC Name |

3-fluoro-2-(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDJHBBHKBVZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=NC=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624646 | |

| Record name | 3-Fluoro-2-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-(1H-imidazol-2-yl)pyridine | |

CAS RN |

691886-16-5 | |

| Record name | 3-Fluoro-2-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt](/img/structure/B1602923.png)